molecular formula C14H19NO3S3 B069009 2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate CAS No. 175203-02-8

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Cat. No.: B069009
CAS No.: 175203-02-8
M. Wt: 345.5 g/mol
InChI Key: SOUIGNJBHSNEIR-UHFFFAOYSA-N
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Description

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a complex organic compound with the molecular formula C14H19NO3S3 and a molecular weight of 345.5061 g/mol. This compound is known for its unique chemical structure, which includes a thiophene ring and a sulfonate group, making it a valuable substance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Once the thiophene ring is prepared, it undergoes further reactions to introduce the methylsulfinoimidoyl and trimethylbenzenesulfonate groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the thiophene ring can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfinyl)thiophene
  • 2-(Methylsulfonyl)thiophene
  • 2-(Methylthio)thiophene

Uniqueness

Compared to these similar compounds, 2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both the methylsulfinoimidoyl and trimethylbenzenesulfonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

imino-methyl-thiophen-2-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-3-2-4-7-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIGNJBHSNEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381229
Record name 2,4,6-Trimethylbenzene-1-sulfonic acid--2-(S-methylsulfinimidoyl)thiophene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-02-8
Record name 2,4,6-Trimethylbenzene-1-sulfonic acid--2-(S-methylsulfinimidoyl)thiophene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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